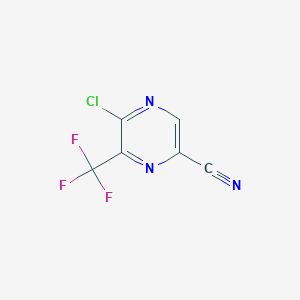
3-chloro-N-cyclopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-cyclopropylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group attached to the benzene ring and a cyclopropyl group attached to the nitrogen atom of the aniline.
準備方法
The synthesis of 3-chloro-N-cyclopropylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobromobenzene and cyclopropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions and catalyst selection.
化学反応の分析
3-Chloro-N-cyclopropylaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like chromophoric dissolved organic matter, and reducing agents such as lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include ring-opened derivatives, substituted anilines, and reduced forms of the compound.
科学的研究の応用
3-Chloro-N-cyclopropylaniline has several applications in scientific research:
Biology: The compound’s ability to undergo single-electron transfer reactions makes it useful in studying biological oxidation processes.
Medicine: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 3-chloro-N-cyclopropylaniline involves its ability to undergo single-electron transfer reactions, leading to the formation of radical cations. These radical cations can then participate in further chemical transformations, such as ring-opening reactions. The molecular targets and pathways involved include chromophoric dissolved organic matter and triplet-state photosensitizers, which facilitate the oxidation process .
類似化合物との比較
3-Chloro-N-cyclopropylaniline can be compared with other similar compounds, such as:
N-cyclopropylaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-chloroaniline: Lacks the cyclopropyl group, affecting its ability to undergo ring-opening reactions.
Cyclopropylamine: Lacks the aromatic ring, limiting its applications in aromatic substitution reactions.
The uniqueness of this compound lies in its combination of the chloro and cyclopropyl groups, which confer distinct reactivity and versatility in various chemical reactions.
特性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
3-chloro-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChIキー |
BOFNFAVPFUOZNM-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)

![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)











